5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
Overview
Description
5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with malonic acid or its equivalents, followed by cyclization and fluorination steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of fluorinating agents and controlled reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated quinoline derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, it is studied for its potential antimicrobial and antiviral activities due to the presence of fluorine atoms, which enhance its biological properties .
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, it is used in the development of advanced materials, including liquid crystals and dyes .
Mechanism of Action
The mechanism of action of 5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes or modulation of receptor activity .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their substitution patterns and biological activities.
Fluoroquinolones: A class of antibiotics that also contain fluorine atoms and exhibit broad-spectrum antibacterial activity.
Uniqueness: 5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
5,8-difluoro-2,3-dimethyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c1-5-6(2)14-10-8(13)4-3-7(12)9(10)11(5)15/h3-4H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWABXIOQUMMYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=CC(=C2C1=O)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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